![molecular formula C12H10BBrO2 B14763542 (5-Bromo-[1,1'-biphenyl]-2-yl)boronic acid](/img/structure/B14763542.png)
(5-Bromo-[1,1'-biphenyl]-2-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Bromo-[1,1’-biphenyl]-2-yl)boronic acid is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound features a boronic acid group attached to a biphenyl structure with a bromine atom at the 5-position. Its unique structure makes it a valuable reagent in the formation of carbon-carbon bonds, which is essential in the synthesis of various organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-Bromo-[1,1’-biphenyl]-2-yl)boronic acid typically involves the bromination of biphenyl followed by borylation. One common method includes the use of palladium-catalyzed borylation of 5-bromo-1,1’-biphenyl using bis(pinacolato)diboron as the boron source . The reaction is usually carried out in the presence of a base such as potassium acetate and a ligand like triphenylphosphine under inert conditions.
Industrial Production Methods: Industrial production of (5-Bromo-[1,1’-biphenyl]-2-yl)boronic acid often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions: (5-Bromo-[1,1’-biphenyl]-2-yl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst.
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.
Reduction: The bromine atom can be reduced to form the corresponding biphenyl derivative.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products:
Suzuki-Miyaura Coupling: Biphenyl derivatives with various substituents.
Oxidation: Phenolic compounds.
Reduction: Dehalogenated biphenyl derivatives.
Scientific Research Applications
(5-Bromo-[1,1’-biphenyl]-2-yl)boronic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, pharmaceuticals, and agrochemicals.
Biology: Employed in the development of boron-containing biomolecules for therapeutic applications.
Industry: Utilized in the production of advanced materials, including polymers and electronic components.
Mechanism of Action
The mechanism of action of (5-Bromo-[1,1’-biphenyl]-2-yl)boronic acid primarily involves its role as a reagent in cross-coupling reactions. The boronic acid group interacts with palladium catalysts to facilitate the formation of carbon-carbon bonds. The bromine atom provides a reactive site for further functionalization, allowing for the synthesis of a wide range of derivatives .
Comparison with Similar Compounds
Phenylboronic Acid: Lacks the bromine substituent and has different reactivity and applications.
(4-Bromo-[1,1’-biphenyl]-2-yl)boronic Acid: Similar structure but with the bromine atom at a different position, leading to variations in reactivity.
Borinic Acid: Contains two C-B bonds and one B-O bond, displaying different chemical properties and reactivities.
Uniqueness: (5-Bromo-[1,1’-biphenyl]-2-yl)boronic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and makes it particularly useful in Suzuki-Miyaura coupling reactions. Its ability to form stable carbon-carbon bonds under mild conditions sets it apart from other boronic acids .
Properties
Molecular Formula |
C12H10BBrO2 |
|---|---|
Molecular Weight |
276.92 g/mol |
IUPAC Name |
(4-bromo-2-phenylphenyl)boronic acid |
InChI |
InChI=1S/C12H10BBrO2/c14-10-6-7-12(13(15)16)11(8-10)9-4-2-1-3-5-9/h1-8,15-16H |
InChI Key |
PNFRVVRWXNLWCY-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=C(C=C1)Br)C2=CC=CC=C2)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


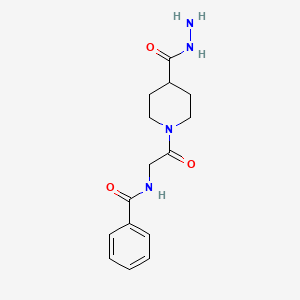
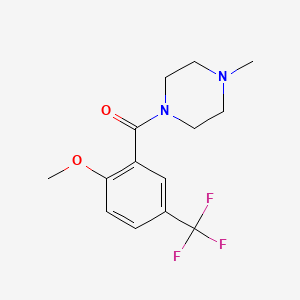
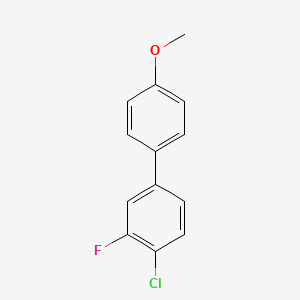
![(2S)-2-[(2R)-2-[3-(2-azidoethoxy)propanamido]-3-methylbutanamido]-5-(carbamoylamino)-N-[4-(hydroxymethyl)phenyl]pentanamide](/img/structure/B14763474.png)
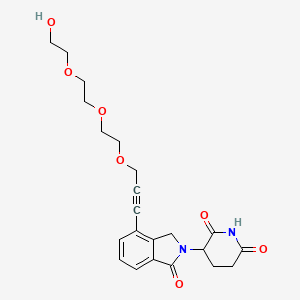
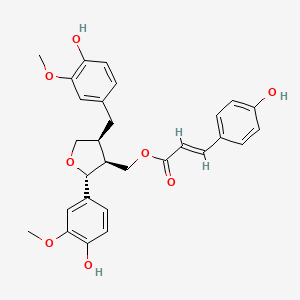
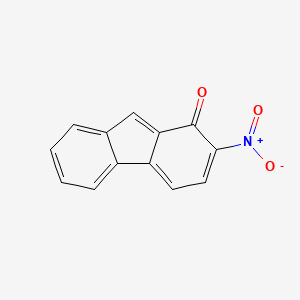
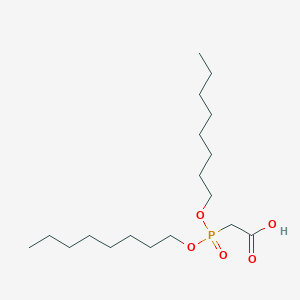
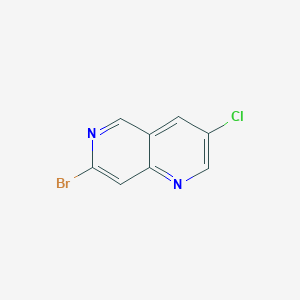
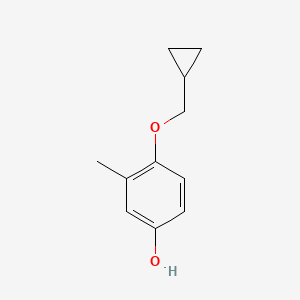

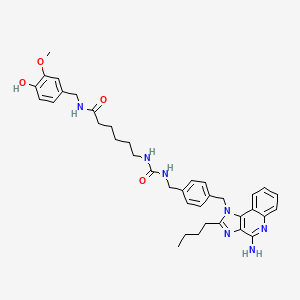
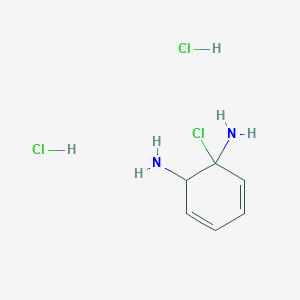
![14-(2-Hydroxyethyl)-13,15-dioxo-8-oxa-14-azapentacyclo[10.6.2.02,7.09,19.016,20]icosa-1(19),2(7),3,5,9,11,16(20),17-octaene-4,6-disulfonic acid](/img/structure/B14763536.png)
